molecular formula C12H18N2O2 B13001917 Methyl 6-(diethylamino)-2-methylnicotinate

Methyl 6-(diethylamino)-2-methylnicotinate

Cat. No.: B13001917
M. Wt: 222.28 g/mol
InChI Key: WSZSTBYPQFDZPK-UHFFFAOYSA-N
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Description

Methyl 6-(diethylamino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a diethylamino group and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(diethylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with diethylamine and methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(diethylamino)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

Methyl 6-(diethylamino)-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(diethylamino)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methylaminoquinolines: These compounds share a similar structure with Methyl 6-(diethylamino)-2-methylnicotinate and exhibit comparable chemical properties.

    Dimethylaminoquinolines: These compounds also have similar functional groups and are used in similar applications.

Uniqueness

This compound is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties. Its combination of diethylamino and methyl groups makes it a versatile compound for various research and industrial applications.

Biological Activity

Methyl 6-(diethylamino)-2-methylnicotinate (also known as Methyl 6-(diethylamino)-2-methylpyridine-3-carboxylate) is a synthetic compound derived from nicotinic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • IUPAC Name : Methyl 6-(diethylamino)-2-methylpyridine-3-carboxylate
  • CAS Number : [insert CAS number if available]
PropertyValue
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
IUPAC NameMethyl 6-(diethylamino)-2-methylpyridine-3-carboxylate
SolubilitySoluble in organic solvents

Pharmacological Effects

This compound exhibits various pharmacological properties:

  • Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly by modulating neurotransmitter levels or protecting neuronal cells from damage.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in conditions associated with inflammation.

The biological activity of this compound is believed to involve several mechanisms:

  • Modulation of Receptors : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroprotection.
  • Inhibition of Oxidative Pathways : By scavenging free radicals, it can inhibit oxidative pathways that lead to cellular damage.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, this compound demonstrated a significant reduction in neuronal loss and improvement in cognitive function. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antioxidant Activity Assessment

A recent study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its utility in formulations aimed at combating oxidative damage.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
NeuroprotectiveReduced neuronal loss in animal models
Anti-inflammatoryDecreased inflammatory cytokines

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 6-(diethylamino)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-5-14(6-2)11-8-7-10(9(3)13-11)12(15)16-4/h7-8H,5-6H2,1-4H3

InChI Key

WSZSTBYPQFDZPK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C=C1)C(=O)OC)C

Origin of Product

United States

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